1,12-Diacetoxydodecane
Overview
Description
1,12-Diacetoxydodecane, also known as dodecamethylene diacetate or 1,12-dodecanediol diacetate, is a chemical compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is a white to almost white powder or crystal at room temperature and has a melting point of approximately 40°C . This compound is primarily used in organic synthesis and various industrial applications.
Scientific Research Applications
1,12-Diacetoxydodecane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including polymers, surfactants, and pharmaceuticals.
Material Science: The compound is utilized in the production of high-grade coatings, resins, and adhesives due to its chemical stability and reactivity.
Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzymatic reactions.
Industrial Applications: This compound is employed in the manufacture of lubricants, plasticizers, and other specialty chemicals.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1,12-Diacetoxydodecane plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of 1,12-dodecanediol and acetic acid . This interaction is crucial for the compound’s role in various biochemical pathways. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds . This inhibition can lead to an accumulation of esterified compounds within the cell, affecting various biochemical pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in gene expression, enzyme activity, and overall cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth . At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of esterified compounds. The compound can be hydrolyzed by esterases to form 1,12-dodecanediol and acetic acid, which can then enter other metabolic pathways . Additionally, this compound can influence the activity of metabolic enzymes, affecting the overall metabolic flux within the cell. This can lead to changes in metabolite levels and the regulation of various biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, affecting its localization and activity. This distribution is crucial for the compound’s role in various biochemical pathways and cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization is crucial for the compound’s role in various biochemical pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,12-Diacetoxydodecane can be synthesized through the esterification of 1,12-dodecanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves the esterification of 1,12-dodecanediol with acetic acid or acetic anhydride. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,12-Diacetoxydodecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate solvents and catalysts.
Major Products Formed
Hydrolysis: 1,12-Dodecanediol and acetic acid.
Reduction: 1,12-Dodecanediol.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1,12-Dodecanediol: The direct hydrolysis product of 1,12-diacetoxydodecane, used in similar applications such as organic synthesis and material science.
1,10-Decanediol Diacetate: A shorter-chain analog with similar chemical properties and applications.
1,14-Tetradecanediol Diacetate: A longer-chain analog with comparable reactivity and uses.
Uniqueness
This compound is unique due to its specific chain length and the presence of two acetate groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly useful in applications requiring precise control over hydrolysis and esterification reactions .
Properties
IUPAC Name |
12-acetyloxydodecyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-15(17)19-13-11-9-7-5-3-4-6-8-10-12-14-20-16(2)18/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQSFRDZIRKBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609817 | |
Record name | Dodecane-1,12-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42236-50-0 | |
Record name | Dodecane-1,12-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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